RuBP vs. XuBP: Substrate vs. Inhibitor
RuBP is the physiological carboxylation substrate that binds to activated Rubisco and supports CO₂ fixation. In contrast, its epimer xylulose 1,5-bisphosphate (XuBP), a misfire product generated during catalysis, acts as a potent inhibitor by binding tightly to decarbamylated enzyme and inducing loop closure without cofactors [1]. This differential binding determines whether an assay measures activation (RuBP) or inhibition (XuBP), directly impacting procurement decisions for mechanistic studies.
| Evidence Dimension | Enzyme binding mode and functional consequence |
|---|---|
| Target Compound Data | RuBP binds carbamylated (activated) Rubisco; K_M,RuBP = 1.5±0.5 μM; supports k_cat = 3.3±0.5 s⁻¹ carboxylation [2] |
| Comparator Or Baseline | XuBP binds decarbamylated (inactivated) Rubisco; induces active site closure without CO₂ or Mg²⁺; acts as inhibitor causing fallover [1] |
| Quantified Difference | Qualitative functional divergence: substrate vs. inhibitor |
| Conditions | Spinach Rubisco in vitro; pH 7.5–8.5 |
Why This Matters
Researchers quantifying Rubisco activation state or inhibition kinetics must use authentic RuBP rather than XuBP to avoid assay artifacts and data misinterpretation.
- [1] Newman J, Gutteridge S. Structure of an effector-induced inactivated state of ribulose 1,5-bisphosphate carboxylase/oxygenase: the binary complex between enzyme and xylulose 1,5-bisphosphate. Structure. 1994;2(6):495-502. View Source
- [2] McNevin D, von Caemmerer S, Farquhar G. Determining RuBisCO activation kinetics and other rate and equilibrium constants by simultaneous multiple non-linear regression of a kinetic model. J Exp Bot. 2006;57(14):3883-3897. View Source
